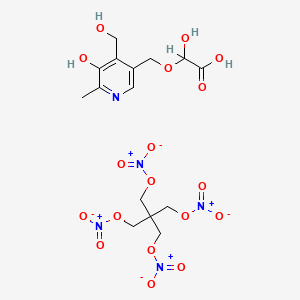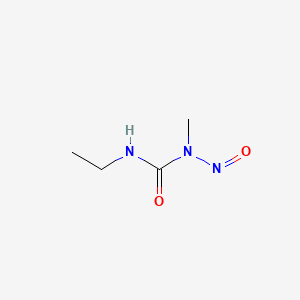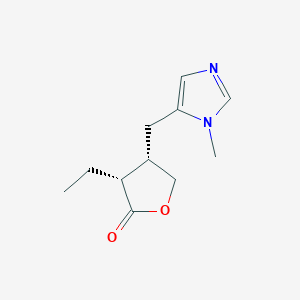
2,6-Nonadienal, (E,E)-
Overview
Description
"2,6-Nonadienal, (E,E)-" is a compound of interest in the field of organic chemistry, particularly in the synthesis of fragrant substances and as a key intermediate in various chemical reactions. Its study encompasses synthesis methods, molecular structure analysis, chemical reactions, and both physical and chemical properties.
Synthesis Analysis
The synthesis of "2,6-Nonadienal, (E,E)-" and related compounds has been explored through various chemical methods. For example, the work by Lin et al. (1999) discusses the synthesis of deuterated volatile lipid degradation products, including [3,4-(2)H(2)]-(E,E)-2,4-nonadienal, emphasizing improved synthesis procedures and the characterization of chemical purity and isotopic distribution (Lin et al., 1999).
Molecular Structure Analysis
The molecular structure of "2,6-Nonadienal, (E,E)-" is crucial for understanding its reactivity and properties. The analysis often involves spectroscopic methods and theoretical calculations to elucidate the electronic structure and geometrical parameters. Although specific studies directly on "2,6-Nonadienal, (E,E)-" were not identified, similar analyses on related compounds provide insights into the methods and approaches used in structural elucidation.
Chemical Reactions and Properties
"2,6-Nonadienal, (E,E)-" participates in various chemical reactions, reflecting its reactivity and interaction with different reagents. The study by Olyaei et al. (2023) on the synthesis, antimicrobial, antibiofilm evaluation, and Z/E-isomerization of novel 6-((arylamino)methylene)benzo[a] phenazin-5(6H)-ones provides an example of the type of chemical transformations and properties that might be relevant (Olyaei et al., 2023).
Scientific Research Applications
Sensory Analysis in Food Products
2,6-Nonadienal (E,Z) plays a significant role in the sensory properties of food products. A study by Venkateshwarlu et al. (2004) demonstrated the impact of this compound, among others, on the fishy and metallic off-flavors in milk, suggesting its potential as a sensory marker in fish oil and fish oil-enriched foods (Venkateshwarlu et al., 2004).
Role in Plant Biology
The compound has been found to play a crucial role in plant biology. Spyropoulou et al. (2017) identified enzymes in cucumber fruits that convert certain aldehydes, including 2,6-nonadienal, which are key flavor volatiles of cucumbers. This study highlights the biological processes involved in flavor development in plants (Spyropoulou et al., 2017).
Food Quality and Preservation
Ligor and Buszewski (2008) explored a methodology for isolating and concentrating volatile aldehydes, including 2,6-nonadienal, from fresh cucumbers. This research is vital for understanding the preservation of food quality and flavor (Ligor & Buszewski, 2008).
Wine Aroma Analysis
Ferreira et al. (2004) developed a method to determine odor-active aldehydes, including 2,6-nonadienal, in wine. This research is significant for the wine industry, focusing on enhancing and maintaining the aromatic quality of wines (Ferreira et al., 2004).
Antibacterial Properties
Cho et al. (2004) investigated the bactericidal activity of 2,6-nonadienal against various pathogens, including E. coli and Salmonella. This study opens avenues for using natural compounds in food preservation and safety (Cho et al., 2004).
Mechanism of Action
Safety and Hazards
For safety, it is advised to keep away from heat/sparks/open flames/hot surfaces and no smoking is allowed when handling this compound . Protective gloves, protective clothing, eye protection, and face protection should be worn . In case of fire, use CO2, dry chemical, or foam for extinction . It should be stored in a well-ventilated place .
Biochemical Analysis
Biochemical Properties
2,6-Nonadienal, (E,E)- plays a significant role in biochemical reactions, particularly in the context of flavor and fragrance chemistry. It interacts with various enzymes and proteins involved in the metabolic pathways of plants. For instance, it is produced through the oxidative degradation of polyunsaturated fatty acids, catalyzed by lipoxygenases and hydroperoxide lyases . These enzymes facilitate the formation of 2,6-Nonadienal, (E,E)- from linoleic acid, a common fatty acid in plant tissues.
Cellular Effects
2,6-Nonadienal, (E,E)- has been shown to influence cellular processes in plants and other organisms. In plant cells, it can act as a signaling molecule, affecting gene expression and cellular metabolism . It has been observed to modulate the expression of genes involved in stress responses and secondary metabolite production. Additionally, 2,6-Nonadienal, (E,E)- can impact cell signaling pathways, potentially influencing the plant’s defense mechanisms against pathogens and environmental stressors.
Molecular Mechanism
The molecular mechanism of 2,6-Nonadienal, (E,E)- involves its interaction with specific biomolecules, leading to various biochemical effects. It can bind to proteins and enzymes, altering their activity and function . For example, it may inhibit or activate certain enzymes involved in fatty acid metabolism, thereby affecting the overall metabolic flux. Additionally, 2,6-Nonadienal, (E,E)- can induce changes in gene expression by interacting with transcription factors and other regulatory proteins.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2,6-Nonadienal, (E,E)- can vary over time. The compound’s stability and degradation are influenced by factors such as temperature, pH, and exposure to light . Studies have shown that 2,6-Nonadienal, (E,E)- can degrade into other volatile compounds over time, potentially altering its biochemical effects. Long-term exposure to 2,6-Nonadienal, (E,E)- in in vitro or in vivo studies may result in changes in cellular function, including alterations in metabolic activity and gene expression.
Dosage Effects in Animal Models
The effects of 2,6-Nonadienal, (E,E)- in animal models can vary depending on the dosage administered. At low doses, it may have minimal impact on cellular function, while higher doses could lead to significant biochemical and physiological changes In some cases, high doses of 2,6-Nonadienal, (E,E)- may exhibit toxic or adverse effects, such as oxidative stress and cellular damage
Metabolic Pathways
2,6-Nonadienal, (E,E)- is involved in several metabolic pathways, particularly those related to fatty acid metabolism . It is produced through the enzymatic oxidation of linoleic acid, a process that involves lipoxygenases and hydroperoxide lyases. These enzymes catalyze the formation of hydroperoxides, which are subsequently cleaved to produce 2,6-Nonadienal, (E,E)-. This compound can also participate in further metabolic reactions, contributing to the formation of other volatile compounds.
Transport and Distribution
Within cells and tissues, 2,6-Nonadienal, (E,E)- is transported and distributed through various mechanisms . It can diffuse across cell membranes due to its lipophilic nature, allowing it to interact with intracellular targets. Additionally, specific transporters and binding proteins may facilitate its movement within the cell, influencing its localization and accumulation. The distribution of 2,6-Nonadienal, (E,E)- can affect its biochemical activity and overall impact on cellular function.
Subcellular Localization
The subcellular localization of 2,6-Nonadienal, (E,E)- is crucial for its activity and function . It can be found in various cellular compartments, including the cytoplasm, mitochondria, and endoplasmic reticulum. The targeting of 2,6-Nonadienal, (E,E)- to specific organelles may be mediated by post-translational modifications or targeting signals. Its presence in different subcellular locations can influence its interactions with biomolecules and its overall biochemical effects.
properties
IUPAC Name |
(2E,6E)-nona-2,6-dienal | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14O/c1-2-3-4-5-6-7-8-9-10/h3-4,7-9H,2,5-6H2,1H3/b4-3+,8-7+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HZYHMHHBBBSGHB-DYWGDJMRSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC=CCCC=CC=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC/C=C/CC/C=C/C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70884975 | |
| Record name | (2E,6E)-2,6-Nonadienal | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70884975 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
138.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid; tallowy aroma | |
| Record name | 2-trans,6-trans Nonadienal | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1178/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Solubility |
Not soluble in water; miscible in oil, soluble (in ethanol) | |
| Record name | 2-trans,6-trans Nonadienal | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1178/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Density |
0.856-0.864 | |
| Record name | 2-trans,6-trans Nonadienal | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1178/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
CAS RN |
17587-33-6, 26370-28-5 | |
| Record name | (E,E)-2,6-Nonadienal | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=17587-33-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,6-Nonadienal, (2E,6E)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017587336 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2,6-Nonadienal, (2E,6E)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | (2E,6E)-2,6-Nonadienal | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70884975 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Nona-2,6-dienal | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.043.287 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | (2E,6E)-nona-2,6-dien-1-al | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.037.764 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2,6-NONADIENAL, (2E,6E)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XB6T1Z4FH7 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: In what food sources can (E,E)-2,6-nonadienal be found naturally?
A1: (E,E)-2,6-Nonadienal has been identified in a wide variety of foods, contributing to their characteristic aromas. These include:
Q2: How is (E,E)-2,6-nonadienal formed in food?
A2: (E,E)-2,6-Nonadienal is primarily formed through the oxidation of unsaturated fatty acids, particularly linoleic acid, which is abundant in many plant and animal-based foods []. This process can occur enzymatically, through lipoxygenase activity, or non-enzymatically, triggered by factors like heat, light, and metal ions.
Q3: Does the presence of (E,E)-2,6-nonadienal always contribute positively to food aroma?
A3: While (E,E)-2,6-nonadienal is often associated with pleasant "green" and "cucumber" notes, its perception can change depending on its concentration and the food matrix. At high concentrations, it can contribute to undesirable "off-flavors", particularly in foods like milk exposed to light [] and certain fish species [].
Q4: Are there any methods to control the formation of (E,E)-2,6-nonadienal in food?
A4: Yes, several strategies can help manage (E,E)-2,6-nonadienal formation in food, aiming to preserve desirable aromas and prevent off-flavor development. These include:
- Antioxidants: Compounds like (-)-epicatechin and chlorogenic acid have been shown to effectively inhibit the formation of (E,E)-2,6-nonadienal in milk exposed to light [].
- Microbial Fermentation: Fermentation with specific microorganisms like Saccharomyces cerevisiae has demonstrated a significant decrease in (E,E)-2,6-nonadienal content in kelp, effectively reducing its fishy odor [].
Q5: What analytical techniques are used to identify and quantify (E,E)-2,6-nonadienal in food?
A5: Several sophisticated analytical methods are employed to study (E,E)-2,6-nonadienal in food, each offering unique insights into its presence and concentration:
- Gas Chromatography-Mass Spectrometry (GC-MS): This technique separates volatile compounds based on their boiling points and then identifies them based on their mass-to-charge ratios. GC-MS is commonly used to determine the overall volatile profile of food samples and quantify specific compounds like (E,E)-2,6-nonadienal [].
- Aroma Extract Dilution Analysis (AEDA): This sensory-based method determines the flavor dilution (FD) factor of aroma compounds. A higher FD factor indicates a stronger contribution of that compound to the overall aroma profile. AEDA has been used to identify (E,E)-2,6-nonadienal as a potent odorant in various foods, including roasted duck [] and surimi [].
- Stable Isotope Dilution Assay (SIDA): This highly accurate quantification method uses stable isotopes to correct for losses during sample preparation and analysis. SIDA is particularly useful for quantifying trace amounts of volatile compounds like (E,E)-2,6-nonadienal in complex food matrices [, ].
Q6: Does (E,E)-2,6-nonadienal play a role in insect interactions with plants?
A6: Yes, research suggests that (E,E)-2,6-nonadienal, along with other volatiles, might play a role in the interaction between corn plants and corn rootworm. Studies indicate that while not attractive on its own, (E,E)-2,6-nonadienal can interfere with the attraction of corn rootworm to other corn volatiles []. This finding suggests potential applications in pest management strategies.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.












![N-[(7-methyl-2-oxo-1H-quinolin-3-yl)methyl]-N-propyl-2-pyridinecarboxamide](/img/structure/B1220150.png)
![1-{[(4-Oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl)oxy]acetyl}piperidine-4-carboxylic acid](/img/structure/B1220151.png)


